1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Covalent Organic Frameworks Ion Exchange Electrostatic Adsorption

1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS 2250032-45-0; also indexed as the free dication CAS 1690360-53-2) is a bis-cationic viologen derivative bearing two terminal 4-formylphenyl groups on a 4,4'-bipyridinium core. The compound serves as a difunctional aldehyde monomer for constructing polycationic covalent organic frameworks (COFs), porous organic polymers, and dynamic covalent hydrogels via Schiff-base (imine) condensation with multi-amine linkers.

Molecular Formula C24H18Cl2N2O2
Molecular Weight 437.3 g/mol
Cat. No. B12972626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Molecular FormulaC24H18Cl2N2O2
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O.[Cl-].[Cl-]
InChIInChI=1S/C24H18N2O2.2ClH/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24;;/h1-18H;2*1H/q+2;;/p-2
InChIKeyMLCRPDBNGSYNNX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium Chloride: A Pre-Charged Viologen Dialdehyde Building Block for Cationic Covalent Organic Frameworks


1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS 2250032-45-0; also indexed as the free dication CAS 1690360-53-2) is a bis-cationic viologen derivative bearing two terminal 4-formylphenyl groups on a 4,4'-bipyridinium core [1]. The compound serves as a difunctional aldehyde monomer for constructing polycationic covalent organic frameworks (COFs), porous organic polymers, and dynamic covalent hydrogels via Schiff-base (imine) condensation with multi-amine linkers [1]. Unlike neutral dialdehyde building blocks (e.g., terephthalaldehyde, 4,4'-biphenyldicarboxaldehyde), the pre-installed dicationic bipyridinium unit confers permanent positive charge, intrinsic redox activity spanning three accessible oxidation states, and counterion-dependent solubility to both the monomer and its derived framework materials [1][2].

Why 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium Chloride Cannot Be Replaced by Common Neutral Dialdehydes or Non-Formyl Viologens


Neutral aromatic dialdehydes such as terephthalaldehyde, 4,4'-biphenyldicarboxaldehyde, and 2,2'-bipyridyl-5,5'-dialdehyde lack the pre-installed dicationic charge that defines the functional identity of this compound [1]. When these neutral aldehydes are condensed into COFs, the resulting frameworks are inherently charge-neutral and require post-synthetic modification or guest intercalation to acquire ion-exchange or electrostatic adsorption capability [1]. Conversely, viologen carboxylate analogs (e.g., 1,1'-bis(4-carboxyphenyl)-4,4'-bipyridinium chloride) are primarily suited for metal-carboxylate coordination in MOFs and cannot participate in imine-based COF formation [2]. The chloride counterion is also functionally significant: it confers aqueous solubility that enables water-based polymerization and hydrogel formation, whereas the corresponding hexafluorophosphate salt is only organic-soluble and requires solvent exchange for aqueous processing [3]. Simply interchanging these compounds fails because the combination of (i) pre-installed dicationic charge, (ii) para-formylphenyl groups for imine condensation, and (iii) chloride counterion for aqueous processability is uniquely engineered into this single building block.

Quantitative Differentiation Evidence for 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium Chloride vs. Closest Analogs


Permanent Dicationic Charge Eliminates Post-Synthetic Ionization: Charge Density Comparison vs. Neutral Dialdehyde COFs

The compound carries two pre-installed, non-exchangeable quaternary ammonium-type positive charges per monomer unit. When condensed into PC-COF, every repeat unit of the framework intrinsically bears a 4,4'-bipyridinium dication with chloride counterions sandwiched between eclipsed layers [1]. In contrast, COFs built from neutral dialdehydes such as terephthalaldehyde or 4,4'-biphenyldicarboxaldehyde produce charge-neutral frameworks that must undergo post-synthetic quaternization or acid protonation to introduce cationic sites—a step that is often incomplete, structurally disruptive, or reversible under operational conditions [1]. The pre-charged nature of this compound guarantees quantitative and permanent cation incorporation, yielding frameworks with uniformly distributed electrostatic binding sites throughout the porous architecture [1][2].

Covalent Organic Frameworks Ion Exchange Electrostatic Adsorption Polycationic Materials

Counterion-Dictated Solubility: Chloride Enables Aqueous-Phase Synthesis vs. PF6/BF4 Organic-Only Processing

The chloride form of this compound is water-soluble, enabling step-growth polymerization with aryl dihydrazides in purely aqueous acidic media at room temperature to yield polyviologen-based hydrogels and covalent polymer aerogels [1]. This contrasts with the hexafluorophosphate (PF6-) and tetrafluoroborate (BF4-) analogs (CAS 1690360-54-3 and 2250032-40-5), which are soluble only in organic solvents such as DMF, DMSO, and acetonitrile [2]. The chloride counterion is also the biologically and environmentally relevant anion; PF6- is hydrolytically unstable and can release HF under acidic or thermal conditions, posing safety and material stability concerns [2]. For applications requiring post-synthetic counterion exchange, starting from the chloride salt minimizes interfering ions and simplifies metathesis protocols [1].

Aqueous Synthesis Counterion Engineering Green Chemistry Processability

Anionic Pollutant Adsorption: PC-COF Derived from This Compound Achieves >97% Removal vs. Neutral COF Baselines

The PC-COF constructed by condensing this dialdehyde with a rigid triangular triamine exhibits >97% uptake capacity toward a range of anionic organic dye pollutants (including methyl orange) from water at a low concentration of 3.2 × 10⁻⁵ M, with high recovery rates upon guest release [1]. In a separate study using a related viologen-derived COF (MELEM-COF), cationic surfaces enabled an adsorption capacity of 2500 mg g⁻¹ for per- and polyfluoroalkyl substances (PFAS), surpassing all reported COFs at the time of publication, with equilibrium reached within 30 minutes [2]. Neutral COFs based on terephthalaldehyde or 4,4'-biphenyldicarboxaldehyde do not exhibit this strong electrostatic affinity for anions and typically require functionalization with protonated amines or metal nodes to achieve comparable anionic selectivity [1][2].

Water Remediation Dye Adsorption PFAS Removal Electrostatic Separation

Intrinsic Three-State Redox Activity vs. Redox-Inert Neutral Dialdehydes: Enabling Stimuli-Responsive and Electrocatalytic Frameworks

The 4,4'-bipyridinium core of this compound can access three distinct redox states: dication (V²⁺), radical cation (V⁺•), and neutral (V⁰), which are interconvertible electrochemically or chemically [1]. This redox activity is retained after framework construction. Viologen-based cationic radical porous organic polymers (VCR-POPs) constructed from related viologen monomers exhibit semiconductor behavior with superior charge separation and transfer efficiency compared to the corresponding ionic monomer, enabling visible-light-driven photocatalytic oxidative coupling of amines using singlet oxygen as the dominant reactive species [2]. Neutral dialdehyde building blocks such as terephthalaldehyde and 4,4'-biphenyldicarboxaldehyde are redox-inert under typical operating potentials (<±2 V vs. Ag/AgCl) and cannot impart electron-transfer mediator functionality to resulting frameworks [1].

Electrochromic Materials Electron-Transfer Mediator Photocatalysis Redox-Active Polymers

Structural Pre-Organization: Eclipsed Layer Stacking with 5.8 nm Pores vs. Irregular Packing in Non-Ionic COF Analogs

The PC-COF constructed from this compound forms a honeycomb (hexagonal) 2D layered structure with a defined pore diameter of approximately 5.8 nm, as confirmed by powder X-ray diffraction (PXRD) and small-angle X-ray scattering (SAXS) [1]. The adjacent bipyridinium dication layers stack in an eclipsed (AA) pattern, with chloride counterions precisely sandwiched between the layers, creating periodic electrostatic potential wells throughout the framework [1]. This ordered stacking is driven by the rigid, planar geometry of the 4,4'-bipyridinium core and the para-substitution pattern of the formylphenyl groups, which minimizes torsional disorder. In contrast, COFs constructed from 2,2'-bipyridyl-5,5'-dialdehyde exhibit a different coordination geometry that favors metal chelation rather than layered stacking, and COFs from flexible or non-planar dialdehydes often produce lower crystallinity and less periodic pore architectures [2]. The pore diameter of 5.8 nm places PC-COF in the mesoporous regime, suitable for accommodating medium-sized organic pollutants and biomolecules.

COF Crystallinity Layer Stacking Pore Architecture Small-Angle X-ray Scattering

High-Impact Application Scenarios for 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium Chloride Based on Quantitative Differentiation Evidence


Construction of Pre-Charged Cationic COF Adsorbents for Anionic Water Pollutants (Dyes, PFAS, Heavy Metal Oxyanions)

The pre-installed dicationic charge eliminates the need for post-synthetic ionization, enabling direct condensation with triamine linkers to produce PC-COF with permanent anion-exchange capacity. As demonstrated by Yu et al., the resulting framework removes >97% of anionic dyes at 3.2 × 10⁻⁵ M, with high guest recovery [1]. More recent viologen-COF systems achieve 2500 mg g⁻¹ PFAS adsorption, surpassing all reported COFs [2]. The chloride counterion facilitates aqueous-phase synthesis and can be exchanged post-synthetically to tune selectivity toward specific anionic targets. This scenario is directly evidenced by both the PC-COF work [1] and the MELEM-COF study [2].

Aqueous-Phase Synthesis of Stimuli-Responsive Viologen Hydrogels and Aerogels

The water solubility conferred by the chloride counterion enables step-growth polymerization with aryl dihydrazides in purely aqueous acidic media, as reported by Nour et al. [3]. When polymerized in the presence of π-electron-rich aromatic templates, the reaction mixture undergoes hydrogelation via donor-acceptor charge-transfer interactions, yielding materials with reversible hydrochromic behavior and thixotropic rheological properties [3]. The resulting aerogels (generated by freeze-drying) display nanoparticle morphology (70-120 nm) with a surface area of 32 m² g⁻¹ and remove up to 99% of Reactive Blue 19 dye (20 mg L⁻¹) within 10 minutes at pH 3 [4]. This aqueous processing advantage is unique to the chloride salt and cannot be replicated with PF6 or BF4 analogs.

Redox-Active Porous Organic Polymers for Visible-Light Photocatalysis and Electrocatalysis

The 4,4'-bipyridinium core provides three accessible redox states, enabling the construction of viologen-based cationic radical porous organic polymers (VCR-POPs) via Knoevenagel condensation with trialdehyde cores [5]. These polymers exhibit semiconductor behavior with enhanced charge separation and transfer efficiency compared to the monomeric viologen precursor, and function as metal-free heterogeneous photocatalysts for visible-light-driven oxidative coupling of amines under ambient air [5]. Additionally, viologen linkers inserted into Co-porphyrin COFs serve as strong electron-transfer mediators that enhance electronic conductivity for efficient CO2 electroreduction across neutral, acidic, and alkaline electrolytes [6]. This scenario is enabled by the intrinsic redox properties documented in the viologen class [7] and specifically demonstrated in VCR-POP and Por(Co)-Vg-COF systems.

Polyrotaxanated Covalent Organic Networks with Enhanced Mechanical and Thermal Robustness

The diamino derivative of this viologen dialdehyde can be complexed with cucurbit[7]uril (CB[7]) to form pseudorotaxanes that subsequently condense with aromatic trialdehydes at liquid-liquid interfaces, yielding continuous 2D polyrotaxanated COF films [8]. The CB[7]-encapsulated films are mechanically and thermally more robust than the unrotaxanated controls, and exhibit enhanced luminescence [8]. This application leverages the structural pre-organization of the viologen backbone and the reactivity of the terminal aldehyde groups, as evidenced by the structural characterization of PC-COF [1]. The mechanical bond strategy is uniquely compatible with the extended, rigid structure of this bipyridinium dialdehyde and cannot be implemented with shorter or non-ionic dialdehyde linkers.

Quote Request

Request a Quote for 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.